

4-Ethylbenzoic Acid: A Technical Guide to Safety and Toxicity

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Compound of Interest

Compound Name: 4-Ethylbenzoic acid

Cat. No.: B181625

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available safety and toxicity information for **4-Ethylbenzoic acid** (CAS No. 619-64-7). Due to a notable lack of specific quantitative toxicological data for **4-Ethylbenzoic acid** in publicly accessible literature, this guide also incorporates data on the parent compound, benzoic acid, to provide a contextual toxicological profile. All information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation and detailed experimental methodologies.

Hazard Identification and Classification

4-Ethylbenzoic acid is classified as an irritant. The primary hazards are associated with its effects on the skin, eyes, and respiratory system upon direct contact.^{[1][2][3][4][5]}

Table 1: GHS Hazard Classification for **4-Ethylbenzoic Acid**

Hazard Class	Category	Hazard Statement	Source
Skin Corrosion/Irritation	2	H315: Causes skin irritation	[2][3]
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation	[2][3]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation	[2][3]

Note: The GHS classification is based on aggregated data from multiple sources submitted to the ECHA C&L Inventory. The percentage of notifiers assigning a particular classification can vary.[3]

Toxicological Data

A significant data gap exists for the quantitative toxicological endpoints of **4-Ethylbenzoic acid**. Safety Data Sheets consistently report that no acute toxicity information is available for the product and that there is no data on germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[1][4] To provide a baseline for risk assessment, this section includes data for the parent compound, benzoic acid.

Table 2: Summary of Toxicological Data for Benzoic Acid (Surrogate Data)

Toxicity Endpoint	Species	Route	Value	Source
Acute Toxicity				
LD50	Rat	Oral	2565 mg/kg bw	[6]
LD50	Mouse	Oral	2250 mg/kg bw	[6]
LD50	Rat	Dermal	>2000 mg/kg bw	[6]
LC50	Rat	Inhalation	>12.2 mg/L (4h)	[7]
Irritation				
Skin Irritation	Rabbit	Dermal	Mild irritant	[6]
Eye Irritation	Rabbit	Ocular	Severely irritating (causes burns)	[6][8]
Repeated Dose				
NOAEL (4-generation)	Rat	Oral	500 mg/kg bw/day	[7]
Genotoxicity				
Chromosome Aberration	CHO cells	In vitro	Weakly positive	[9]
Ames Test	S. typhimurium	In vitro	Negative	[10]
Carcinogenicity	-	-	Not classifiable (Group D)	[1]

Experimental Protocols

While specific study reports for **4-Ethylbenzoic acid** are not publicly available, the hazard classifications indicate that evaluations would have followed standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. The following are detailed descriptions of the likely protocols used.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.

- **Test System:** The albino rabbit is the preferred species for this test.[\[11\]](#)
- **Procedure:** A single dose of 0.5 g of the solid test substance is applied to a small area of clipped skin (approximately 6 cm²).[\[11\]](#) The application site is covered with a gauze patch and secured with tape. An untreated area of skin serves as a control.[\[11\]](#)[\[12\]](#)
- **Exposure:** The exposure period is typically 4 hours, after which the residual test substance is removed.[\[11\]](#)
- **Observation:** The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals, usually 1, 24, 48, and 72 hours after patch removal.[\[12\]](#) Observations continue for up to 14 days to assess the reversibility of any observed effects.[\[11\]](#)[\[12\]](#)
- **Scoring:** The severity of skin reactions is graded numerically. If the effects persist to the end of the 14-day observation period, the substance is considered an irritant.[\[11\]](#)

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This study evaluates the potential of a substance to produce irritation or damage to the eye.

- **Test System:** The albino rabbit is the recommended test animal.[\[13\]](#)
- **Procedure:** A single dose of the test substance (typically 0.1 mL for liquids or a comparable volume of solid, not to exceed 0.1 g) is instilled into the conjunctival sac of one eye of the animal.[\[14\]](#) The other eye remains untreated and serves as a control.[\[13\]](#) The eyelids are gently held together for about one second to prevent loss of the substance.[\[15\]](#)
- **Observation:** The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[\[13\]](#) The observation period can extend up to 21 days to determine the reversibility of the effects.

- Pain Management: Current guidelines emphasize the use of topical anesthetics and systemic analgesics to minimize pain and distress for the animal.[15][16]
- Scoring: Ocular lesions are scored according to a standardized system. The reversibility and severity of the lesions determine the final classification.[14]

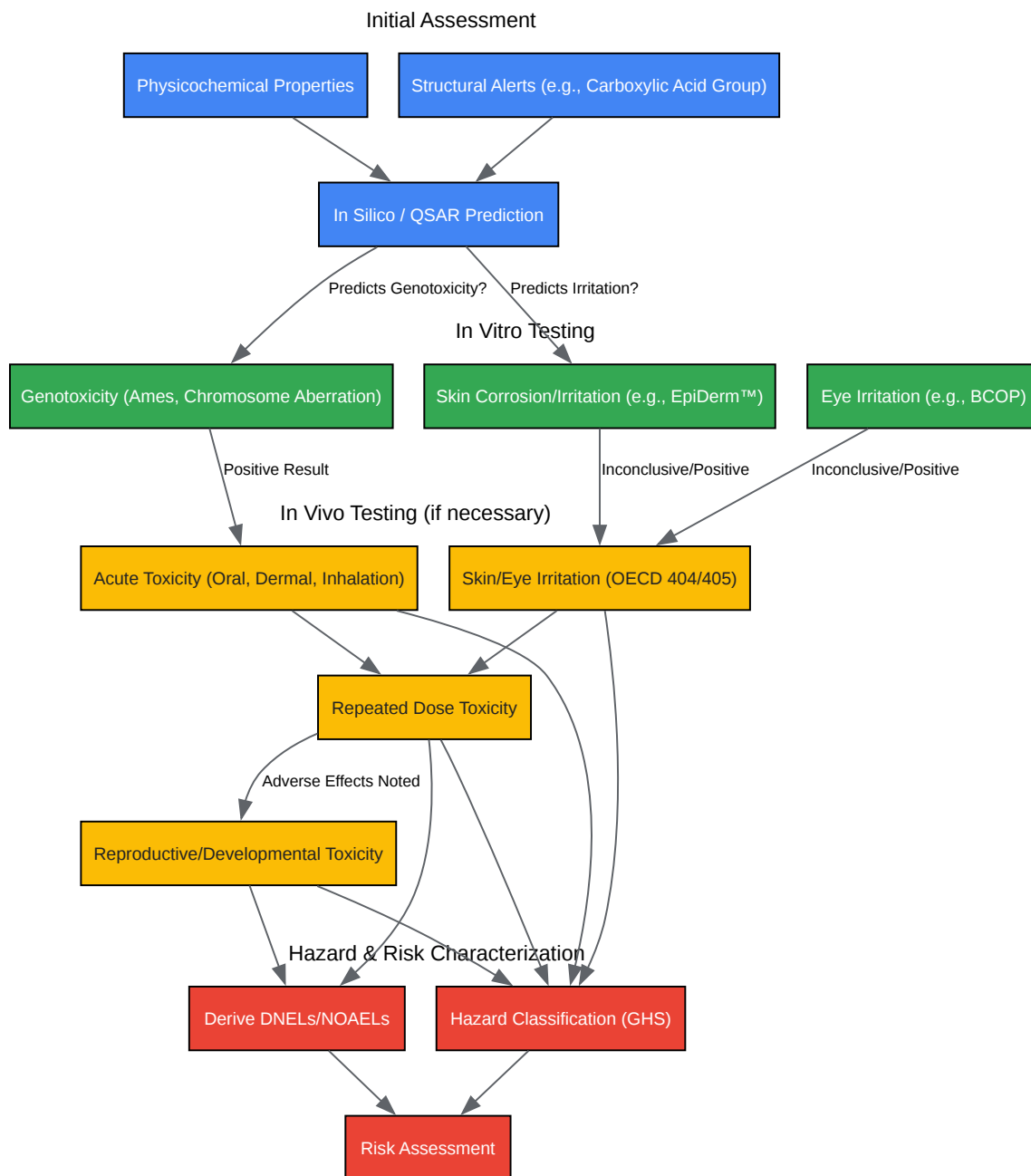
Acute Inhalation Toxicity (Based on OECD Guideline 403)

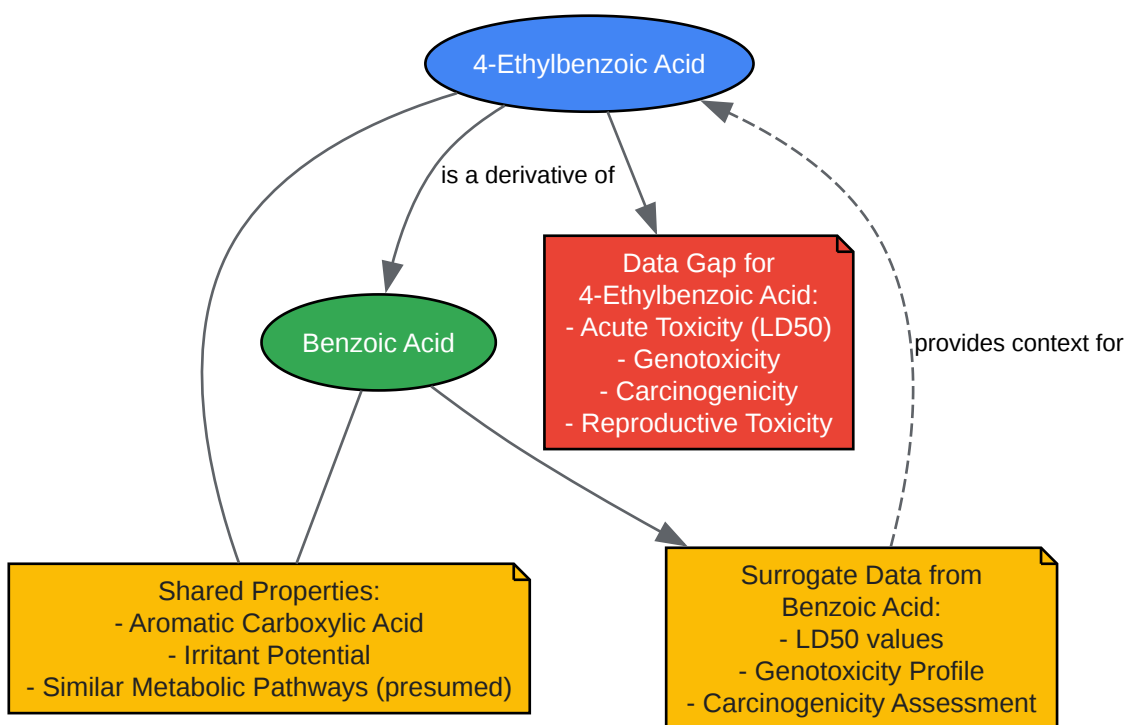
This test is designed to determine the health hazards likely to arise from short-term exposure to an airborne substance.

- Test System: The rat is the preferred species.[17]
- Procedure: Animals are exposed to the test substance, typically as a dust or aerosol, in a dynamic inhalation chamber for a defined period, usually 4 hours.[18] Both whole-body and nose-only exposure systems can be used, with nose-only being preferred for aerosols to minimize other routes of exposure.[19]
- Concentrations: The test can be conducted at a limit concentration or at a series of concentrations to determine a concentration-response relationship and estimate an LC50 (median lethal concentration).[17][18]
- Observation: Animals are monitored for clinical signs of toxicity during and after exposure. [19] Following the exposure period, they are observed for at least 14 days for any signs of toxicity, morbidity, or mortality.[17] Body weight is measured periodically.
- Endpoint: At the end of the observation period, all animals are subjected to a gross necropsy, with particular attention paid to the respiratory tract.[19]

Visualizations

The following diagrams illustrate logical workflows and relationships relevant to the safety assessment of **4-Ethylbenzoic acid**.





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